2-Aminoisocytosine

Description

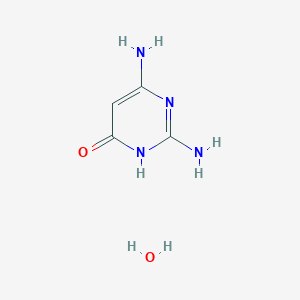

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Tautomeric Considerations of 2,6 Diaminopyrimidin 4 1h One Hydrate

Analysis of Tautomeric Forms in Pyrimidin-4(1H)-one Systems

The structural identity of pyrimidin-4(1H)-one derivatives is complicated by the phenomenon of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are readily interconvertible. libretexts.org This process typically involves the migration of a proton, accompanied by a shift in the position of a double bond. nih.gov In pyrimidin-4(1H)-one systems, two primary types of prototropic tautomerism are of significant consideration: keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism: This is a fundamental equilibrium in pyrimidin-4(1H)-one cores, involving the interconversion between a ketone (keto form) and a structure containing a double bond and a hydroxyl group (enol form). libretexts.org The keto form, containing a C=O double bond within the pyrimidine (B1678525) ring, is generally the more thermodynamically stable and, therefore, the predominant tautomer under standard conditions. libretexts.orgchemicalbook.com The stability of the keto tautomer is attributed to the higher bond energy of a C=O bond compared to a C=C bond. youtube.com However, the equilibrium can be influenced by factors such as solvent, temperature, and substitution patterns on the pyrimidine ring. The enol form, 2,6-diamino-4-hydroxypyrimidine, can be stabilized through factors like aromaticity or intramolecular hydrogen bonding. nih.gov Theoretical studies on 4-pyrimidinone have concluded that the 4-keto structure is the most stable form, and the presence of water does not alter this stability order. chemicalbook.com

Amino-Imino Tautomerism: The presence of amino groups at the C2 and C6 positions introduces a second type of tautomerism. This involves the migration of a proton from an exocyclic amino group (-NH₂) to a ring nitrogen, resulting in an imino form (=NH). mun.ca The standard amino form is typically more stable than the rare imino tautomer. mun.ca However, the formation of the imino tautomer can be facilitated in certain environments, such as within the active sites of enzymes or through specific intermolecular interactions like dual hydrogen bonding with acetic acid. nih.govnih.gov The interconversion between amino and imino forms can have significant biological implications, as it alters the hydrogen bonding patterns of the molecule. researchgate.net

For 2,6-diaminopyrimidin-4(1H)-one, multiple tautomeric forms are theoretically possible due to the combination of these equilibria. However, crystallographic and spectroscopic data consistently indicate that the 2,6-diamino-4(1H)-one (keto-amino) form is the most prevalent and stable structure.

Crystallographic Studies of 2,6-Diaminopyrimidin-4(1H)-one Hydrate (B1144303)

X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions.

In the solid state, 2,6-diaminopyrimidin-4(1H)-one and its hydrate form a complex, three-dimensional architecture stabilized primarily by an extensive network of hydrogen bonds. The molecule acts as both a hydrogen bond donor (from the two amino groups and the ring N-H) and an acceptor (at the keto oxygen and the ring nitrogens).

The planar nature of the pyrimidine ring also facilitates π-π stacking interactions between adjacent molecules, further contributing to the stability of the crystal packing. These interactions, where the electron-rich aromatic rings stack on top of each other, are a common feature in the crystal structures of nitrogen-containing heterocyclic compounds.

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| N-H (Amino Group) | O=C (Keto Group) | Intermolecular | Forms primary dimeric or sheet structures. |

| N-H (Ring) | N (Ring) | Intermolecular | Links molecules into chains or ribbons. |

| N-H (Amino Group) | O (Water) | Molecule-Solvent | Integrates water into the crystal lattice. |

| O-H (Water) | O=C (Keto Group) | Solvent-Molecule | Cross-links pyrimidinone structures. nih.gov |

Spectroscopic Characterization for Structural Confirmation Beyond Basic Identification

Advanced spectroscopic techniques are essential for confirming the tautomeric form and detailed structural features of 2,6-diaminopyrimidin-4(1H)-one in various states.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. A singlet for the C5-H proton would appear in the aromatic region. Broad signals corresponding to the protons of the two exocyclic amino (-NH₂) groups and the ring N1-H proton would also be present, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The C4 carbon, being a carbonyl carbon, would exhibit a characteristic downfield chemical shift (typically >160 ppm). The other ring carbons (C2, C5, C6) would resonate at distinct positions, with the carbons bearing amino groups (C2 and C6) showing shifts influenced by the nitrogen atoms.

¹⁵N NMR: ¹⁵N NMR is particularly useful for studying nitrogen-containing heterocycles and confirming tautomeric states. researchgate.net The spectrum would show separate signals for the ring nitrogens and the exocyclic amino nitrogens. The chemical shift of the ring nitrogens can differentiate between protonated and unprotonated sites, providing clear evidence for the N1-H tautomer. researchgate.net The formation of an imino tautomer would lead to a dramatic deshielding (a shift of over 100 ppm) of the involved nitrogen atom, making its absence in the spectrum a strong confirmation of the amino form. nih.gov

2D-HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of the carbons or nitrogens to which they are directly attached. libretexts.orgmdpi.com An ¹H-¹³C HSQC spectrum would show a cross-peak connecting the C5-H proton signal to the C5 carbon signal, confirming their direct bond. nih.gov Similarly, an ¹H-¹⁵N HSQC would correlate the -NH₂ proton signals with their corresponding nitrogen signals, providing unambiguous assignments. researchgate.net Such techniques are invaluable for assigning complex spectra and confirming the connectivity of the molecule. mdpi.com

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | C5-H | ~5.0 - 5.5 | Isolated vinyl proton in the ring. |

| ¹H | -NH₂ | ~6.0 - 7.5 | Broad signals, position is solvent-dependent. |

| ¹H | N1-H | ~10.0 - 11.0 | Broad signal, characteristic of amide-like protons. |

| ¹³C | C4 (C=O) | >160 | Characteristic of a carbonyl/amide carbon. |

| ¹³C | C2, C6 | ~150 - 160 | Carbons attached to amino groups. |

| ¹³C | C5 | ~90 - 100 | Shielded carbon adjacent to sp² carbons. |

| ¹⁵N | -NH₂ | ~-300 to -320 | Typical range for exocyclic amino groups. |

| ¹⁵N | N1, N3 | ~-150 to -200 | Ring nitrogens, shift depends on protonation state. researchgate.net |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been successfully employed to assign the vibrational modes of 2,4-diamino-6-hydroxypyrimidine (B22253), showing excellent agreement with experimental spectra. nih.gov

Key vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the amino groups and the ring N-H typically appear as strong, broad bands in the FTIR spectrum in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the C=O stretching vibration of the keto group is expected in the range of 1650-1700 cm⁻¹. The exact position is sensitive to hydrogen bonding; stronger bonding shifts the peak to a lower wavenumber.

Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1400-1650 cm⁻¹ region. scirp.org

Bending Vibrations: N-H bending (scissoring) vibrations are found around 1600-1650 cm⁻¹, often overlapping with ring stretching modes. C-H and N-H out-of-plane bending modes appear at lower frequencies. researchgate.net

The combined analysis of FTIR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of keto and amino functional groups and supporting the predominance of the 2,6-diaminopyrimidin-4(1H)-one tautomer. nih.govijfans.org

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method | Notes |

|---|---|---|---|

| 3100 - 3500 | N-H Stretching (Amino & Ring) | FTIR, Raman | Broad, strong bands indicative of hydrogen bonding. |

| 1650 - 1700 | C=O Stretching (Keto) | FTIR, Raman | Strong, characteristic peak confirming the keto form. nih.gov |

| 1600 - 1650 | N-H Bending (Scissoring) | FTIR, Raman | Confirms the presence of amino groups. |

| 1400 - 1650 | C=C and C=N Ring Stretching | FTIR, Raman | A series of bands characteristic of the pyrimidine ring. scirp.org |

| ~990 | Ring Breathing Mode | Raman | A sharp, strong band typical for pyrimidine rings. ijfans.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For 2,6-Diaminopyrimidin-4(1H)-one, this method provides insight into the π-electron system of the pyrimidine ring and the influence of its amino and oxo substituents. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically non-bonding, n, or π bonding orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of pyrimidine derivatives is known to be highly sensitive to the nature and position of substituents on the ring, as well as to environmental factors such as solvent polarity and pH. The amino groups at positions 2 and 6 act as auxochromes, which can intensify and shift the absorption bands to longer wavelengths (a bathochromic shift). The carbonyl group at position 4, on the other hand, also influences the electronic distribution within the molecule.

The electronic transitions observed in 2,6-Diaminopyrimidin-4(1H)-one are primarily of two types:

π → π* transitions: These are typically high-energy transitions and result in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic pyrimidine ring.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the amino groups or the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. These are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

Detailed research findings on the specific absorption maxima (λmax) of 2,6-Diaminopyrimidin-4(1H)-one hydrate are crucial for a complete structural elucidation. The data presented in the following table summarizes the key electronic transitions and their corresponding absorption maxima.

Table 1: Electronic Transitions Data for 2,6-Diaminopyrimidin-4(1H)-one Derivatives

| Compound | Solvent/Condition | λmax (nm) | Transition Type | Reference |

| 2,6-Diaminopyridine | Not Specified | 308, 244, 203 | π → π* and n → π* | nju.edu.cn |

Synthetic Methodologies for 2,6 Diaminopyrimidin 4 1h One Hydrate and Its Derivatives

Classical and Contemporary Synthetic Routes to the 2,6-Diaminopyrimidin-4(1H)-one Core

The foundational structure of 2,6-diaminopyrimidin-4(1H)-one is typically assembled through well-established cyclization reactions, with modern variations and multi-component strategies offering streamlined access to a diverse array of derivatives.

Cyclocondensation Reactions (e.g., from Methyl Cyanoacetate (B8463686) and Guanidine)

The most prominent and traditional method for synthesizing the 2,6-diaminopyrimidin-4(1H)-one core involves the cyclocondensation of an active methylene (B1212753) compound with a guanidine-containing reagent. A classic example is the reaction between methyl cyanoacetate and guanidine (B92328). orgsyn.orgquestjournals.org This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent like methanol (B129727) or ethanol (B145695). orgsyn.orgquestjournals.orgchemicalbook.com

The process begins with the formation of a sodium ethoxide solution, to which ethyl cyanoacetate is added. orgsyn.orgchemicalbook.com A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide to liberate the free base, followed by the removal of the sodium chloride byproduct. orgsyn.orgchemicalbook.com The guanidine solution is then added to the ethyl sodiocyanoacetate solution, and the mixture is heated under reflux. orgsyn.org The reaction proceeds through the initial condensation of the guanidine with the ester group of the cyanoacetate, followed by an intramolecular cyclization involving the nitrile group to form the pyrimidine (B1678525) ring. After the reaction is complete, the solvent is evaporated, and the resulting solid is dissolved in hot water and acidified, typically with acetic acid, to precipitate the desired 2,6-diaminopyrimidin-4(1H)-one, which can be isolated as yellow needles. orgsyn.orgchemicalbook.com Yields for this method are often high, with reports of 80-82% and even up to 94-95%. orgsyn.orgquestjournals.orgchemicalbook.com

A similar procedure using guanidinium (B1211019) chloride and methyl cyanoacetate in the presence of sodium methoxide in methanol has also been reported to produce 2,6-diaminopyrimidin-4(3H)-one in a 94% yield. questjournals.org Another variation involves heating guanidine nitrate (B79036) and methyl cyanoacetate with sodium methoxide in methanol, followed by pH adjustments to isolate the product. chemicalbook.com

This fundamental cyclocondensation reaction serves as the basis for producing the core pyrimidine structure, which can then be further modified. For instance, the resulting 2,6-diamino-4-hydroxypyrimidine can be treated with phosphorus oxychloride (POCl₃) to yield 6-chloro-2,4-diaminopyrimidine, a key intermediate for further functionalization. google.comnih.gov

Table 1: Examples of Cyclocondensation Reactions for 2,6-Diaminopyrimidin-4(1H)-one Synthesis

| Reactants | Base/Solvent | Reaction Conditions | Product | Yield | Reference |

| Ethyl Cyanoacetate, Guanidine Hydrochloride | Sodium Ethoxide/Ethanol | Reflux for 2 hours | 2,4-Diamino-6-hydroxypyrimidine (B22253) | 80-82% | orgsyn.org |

| Methyl Cyanoacetate, Guanidinium Chloride | Sodium Methoxide/Methanol | Reflux for 8 hours | 2,6-Diamino-4-pyrimidinol | 94% | questjournals.org |

| Methyl Cyanoacetate, Guanidine Nitrate | Sodium Methoxide/Methanol | Reflux for 4 hours | 2,4-Diamino-6-hydroxypyrimidine | 95% | chemicalbook.com |

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic MCR, and its variations are frequently employed for the synthesis of pyrimidine derivatives. japsonline.comjapsonline.com These reactions are prized for their efficiency and atom economy.

In a typical one-pot, three-component synthesis of pyrimidine derivatives, an aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are combined. japsonline.com The reaction can be catalyzed by various substances, including L-proline nitrate in an ionic liquid phase. japsonline.comjapsonline.com The proposed mechanism for this reaction, when using a catalyst like L-proline nitrate, begins with a nucleophilic addition between the aldehyde and urea/thiourea. japsonline.com This is followed by a series of condensation and cyclization steps to afford the dihydropyrimidinone product. The use of MCRs allows for the rapid generation of a library of substituted pyrimidine derivatives by simply varying the starting components.

While not directly synthesizing 2,6-diaminopyrimidin-4(1H)-one hydrate (B1144303) itself, these MCR approaches are crucial for creating a wide range of its derivatives. For example, pyrazole-linked triazolo-pyrimidine hybrids have been synthesized using a Biginelli-type reaction methodology. nih.gov

Catalytic Approaches in the Synthesis of 2,6-Diaminopyrimidin-4(1H)-one Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to pyrimidine derivatives. Both heterogeneous and homogeneous catalysts have been successfully applied in these transformations.

Application of Heterogeneous Catalysts (e.g., Metal Oxide Nanoparticles)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. researchgate.net Metal oxide nanoparticles (MONPs) have garnered attention as effective heterogeneous catalysts in various organic transformations due to their high surface area and unique electronic properties. mdpi.comnih.gov

While direct application of MONPs in the synthesis of the parent 2,6-diaminopyrimidin-4(1H)-one is not extensively documented, their role in related pyrimidine syntheses and transformations is noteworthy. For instance, ZnO nanoparticles have been shown to influence pyrimidine biosynthesis in biological systems. nih.gov In synthetic chemistry, MONPs like CuO nanoparticles have been incorporated into catalytic systems. researchgate.net For example, a nanocatalyst composed of chitosan, iron oxide nanoparticles (as a magnetic agent), and copper oxide nanoparticles (as the main catalytic active site) has been developed. researchgate.net

Palladium nanoparticles supported on porous silica (B1680970) materials are another important class of heterogeneous catalysts used in C-C coupling reactions, which are vital for functionalizing the pyrimidine core. researchgate.net These catalysts are valued for their high activity and the fact that the support's morphology often remains unchanged after functionalization. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Pyrimidine Chemistry

| Catalyst Type | Support Material | Application | Key Advantages | Reference |

| Palladium Nanoparticles | Porous Silica | C-C Coupling Reactions | Easy recovery, recyclability, high activity | researchgate.net |

| Copper Oxide Nanoparticles | Chitosan/Iron Oxide | General Catalysis | Magnetic separability, novel catalytic system | researchgate.net |

Role of Homogeneous Catalysts and Ionic Liquids

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity. In the context of pyrimidine synthesis, various homogeneous catalysts have been explored.

Ionic liquids (ILs) have gained prominence as "green" reaction media and catalysts in organic synthesis. japsonline.com They are non-volatile and can dissolve many catalysts, facilitating easy separation. japsonline.com L-proline nitrate, an amino acid-based ionic liquid, has been successfully used as a catalyst for the one-pot, three-component synthesis of dihydropyrimidinones. japsonline.comjapsonline.com The catalytic ability of L-proline nitrate was found to be more than 2.5 times more efficient than non-catalyzed reactions, with optimal conditions achieving a yield of 86.74%. japsonline.comjapsonline.comresearchgate.net Another example is the use of triethylammonium (B8662869) acetate (B1210297) as a recyclable ionic liquid in the microwave-assisted synthesis of pyrazole-linked triazolo-pyrimidine hybrids. nih.gov

Sodium tungstate (B81510) has been employed as a homogeneous catalyst for the N-oxidation of 6-chloro-2,4-diaminopyrimidine with hydrogen peroxide, a crucial step in the synthesis of Minoxidil, a well-known pyrimidine derivative. questjournals.org This catalytic system provides an efficient and industrially scalable method for this transformation. questjournals.org

Regioselective Functionalization Strategies

Once the pyrimidine core is assembled, regioselective functionalization is key to developing derivatives with specific properties. This involves introducing various substituents at specific positions of the pyrimidine ring.

A common strategy involves the initial synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride. nih.gov The chlorine atom at the 6-position is then a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions.

For instance, the chlorine can be displaced by various nucleophiles. The reaction of 2,4-diamino-6-chloropyrimidine with (S)-2,3-isopropylidene glycerol (B35011) or (R)-2,3-isopropylidene glycerol in the presence of sodium hydride in dry DMSO affords the corresponding 2,4-diamino-6-substituted pyrimidines in good yields. nih.gov

Furthermore, the 5-position of the pyrimidine ring can be functionalized. For example, the 5-position of 2,4-diamino-6-substituted pyrimidines can be iodinated using N-iodosuccinimide in dry acetonitrile, producing 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives in high yields. nih.gov This iodo-substituent can then participate in further reactions, such as Suzuki coupling reactions with various phenylboronic acids, to introduce aryl groups at the 5-position. nih.gov

Another approach to regioselective functionalization involves the metalation of the pyrimidine ring. For example, the C-6 position of 2,4-dichloro-5-alkoxypyrimidines can be metalated using a zinc base, (TMP)₂Zn·2MgCl₂·2LiCl, allowing for the introduction of substituents at this position. nih.gov

Amination and Substitution Reactions on the Pyrimidine Ring

The introduction of amino groups and other substituents onto the pyrimidine ring is a fundamental aspect of synthesizing derivatives of 2,6-diaminopyrimidin-4(1H)-one. A common precursor for these transformations is 2,4-diamino-6-chloropyrimidine, which is readily prepared from 2,4-diamino-6-hydroxypyrimidine (the non-hydrated form of the title compound) by treatment with phosphorus oxychloride (POCl₃). mdpi.comnih.govgoogleapis.com This chlorination step activates the C4 position for subsequent nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing various functionalities. For instance, the chloro group at the C4 or C6 position of a diaminopyrimidine can be displaced by a range of nucleophiles. lookchem.com The reactivity of halopyrimidines towards nucleophilic substitution is well-documented, with the reaction proceeding through an addition-elimination mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates nucleophilic attack at the carbon atoms bearing a leaving group.

A classic example of amination is the Chichibabin reaction, which can introduce an amino group directly onto the pyrimidine ring, although this method is more common for simpler pyrimidines. For substituted pyrimidines like those derived from 2,6-diaminopyrimidin-4(1H)-one, the more prevalent strategy involves the substitution of a halogen. For example, treatment of 2,4-diamino-6-chloropyrimidine with various amines can lead to the synthesis of N6-substituted derivatives.

The synthesis of 2,4-diamino-6-chloropyrimidine itself can be achieved by reacting 2,4-diamino-6-hydroxypyrimidine with POCl₃, often with heating. mdpi.comnih.gov The resulting product is a versatile intermediate for further modifications.

Table 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 °C, 17 h | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

| 2,6-Diamino-4-hydroxypyrimidine | POCl₃ | Reflux, 5 h | 2,4-Diamino-6-chloropyrimidine | Not specified | googleapis.com |

O-Alkylation and O-Arylsulfonylation Reactions

The hydroxyl group of 2,6-diaminopyrimidin-4(1H)-one, which exists in tautomeric equilibrium with the keto form, provides a handle for O-functionalization, leading to the formation of 4-alkoxy and 4-arylsulfonyloxy derivatives.

O-Alkylation

O-alkylation is typically achieved by reacting a suitable precursor, such as 2,6-diamino-4-chloropyrimidine, with an alkoxide. This reaction proceeds via nucleophilic substitution of the chlorine atom. For example, various 4-alkoxy-2,6-diaminopyrimidines have been synthesized by treating 2,6-diamino-4-chloropyrimidine with the corresponding sodium alkoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. lookchem.com This method allows for the introduction of a wide range of alkyl and cycloalkyl groups at the 4-position.

Another approach involves the direct alkylation of a 5-hydroxypyrimidine (B18772) derivative. For instance, 4,6-dichloro-5-methoxypyrimidine (B156074) can be selectively reacted and then the methoxy (B1213986) group cleaved to a hydroxyl group, which is subsequently alkylated. nih.gov

Table 2: Synthesis of 4-Alkoxy-2,6-diaminopyrimidines

| Starting Material | Reagent | Conditions | Product (General Structure) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2,6-diaminopyrimidine | ROH, NaH | DMSO, 80 °C | 4-Alkoxy-2,6-diaminopyrimidine | 43-84% | lookchem.com |

| 4-Chloro-2,6-diaminopyrimidine | ROH, Na | 150 °C | |||

| (S)-2,3-isopropylideneglycerol | NaH, then 2,4-Diamino-6-chloropyrimidine | DMSO, 90 °C, 8 h | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 77% | mdpi.com |

O-Arylsulfonylation

The synthesis of O-arylsulfonylated derivatives of 2,6-diaminopyrimidin-4-one has also been reported. These compounds are prepared by reacting 2,6-diaminopyrimidin-4-ol with an arylsulfonyl chloride in the presence of a base. This reaction leads to the formation of a sulfonate ester at the 4-position. For example, 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate have been synthesized and their structures confirmed by X-ray crystallography. researchgate.net

Table 3: Synthesis of O-Arylsulfonylated 2,6-Diaminopyrimidin-4-one Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,6-Diaminopyrimidin-4-ol | Naphthalene-2-sulfonyl chloride | 2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate | researchgate.net |

| 4-Methylbenzene-1-sulfonyl chloride | 2,6-Diaminopyrimidin-4-yl-4-methylbenzenesulfonate |

N-Functionalization Strategies

Functionalization of the exocyclic amino groups of 2,6-diaminopyrimidin-4(1H)-one and its derivatives is a key strategy for modulating their biological activity. This can involve N-alkylation, N-acylation, or N-arylation.

While direct N-functionalization of 2,6-diaminopyrimidin-4(1H)-one can be challenging due to the presence of multiple reactive sites (two amino groups and the ring nitrogens), selective functionalization can be achieved through careful choice of reagents and reaction conditions. Often, N-functionalization is performed on a derivative where other reactive positions are protected or have been selectively reacted.

For instance, in the development of kinase inhibitors, N6-substituted pyrimidines have been synthesized. lookchem.com However, in some cases, substitutions at the N6 position were found to be detrimental to activity. nih.gov

N-arylation can be achieved through methods like the Buchwald-Hartwig amination or, more recently, through photoredox-mediated C-H arylation. In one study, a palladium-catalyzed, N-directed C-H arylation was used to introduce phenyl groups onto a 2,6-diphenylpyrimidine scaffold, demonstrating a modern approach to N-functionalization. mdpi.com

The synthesis of IRAK4 inhibitors based on a 2,6-diaminopyrimidin-4-one core involved the modification of the amino substituents, highlighting the importance of N-functionalization in drug discovery. nih.govnih.gov These strategies often involve multi-step syntheses where the amino groups are introduced via amination of a suitable precursor, followed by further modifications.

Table 4: Examples of N-Functionalized Pyrimidine Derivatives

| Scaffold/Starting Material | Functionalization Strategy | Resulting Structure Type | Application/Study | Reference |

|---|---|---|---|---|

| 4-Alkoxy-2,6-diaminopyrimidine | Substitution at N6 | N6-substituted 4-alkoxy-2,6-diaminopyrimidines | CDK inhibitors | lookchem.com |

| 2,6-Diphenylpyrimidine | Pd-catalyzed C-H arylation | N-Directed phenylated derivatives | Accessing phenyl-extended analogues | mdpi.com |

| Aminopyrimidine core | Modification of C-2 and C-6 amino groups | N-substituted 2,6-diaminopyrimidin-4-ones | IRAK4 inhibitors | nih.govnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2,6 Diaminopyrimidin 4 1h One

Nucleophilic and Electrophilic Reactivity Profiles

The chemical nature of 2,6-diaminopyrimidin-4(1H)-one allows it to exhibit both nucleophilic and electrophilic properties.

Nucleophilic Character: The primary nucleophilic sites are the exocyclic amino groups and the nitrogen atoms within the pyrimidine (B1678525) ring.

Amino Groups: The lone pair of electrons on the nitrogen atoms of the two amino groups makes them potent nucleophiles. They can readily participate in reactions with various electrophiles. This reactivity is fundamental to many derivatization and cyclization reactions. For instance, the amino groups can attack carbonyl compounds to form Schiff bases or undergo acylation. mdpi.com

Electrophilic Character: While predominantly nucleophilic, the molecule also possesses electrophilic centers.

Carbonyl Carbon: In its 4-oxo tautomeric form, the carbonyl carbon (C4) is electrophilic and susceptible to attack by nucleophiles.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring, particularly C5, can be rendered electrophilic and participate in reactions. The ring is electron-deficient, which facilitates nucleophilic attack, especially after an initial activation step. For example, after conversion of the hydroxyl group to a better leaving group like a chloro group, the C4 and C6 positions become highly electrophilic and prone to nucleophilic substitution. questjournals.orgnih.gov Cysteine sulfenic acids, which have both nucleophilic and electrophilic characteristics, provide a biological parallel for this dual reactivity. nih.gov

Reaction Mechanisms (e.g., Condensation, Addition, Cyclization, Elimination)

2,6-Diaminopyrimidin-4(1H)-one and its precursors engage in a variety of fundamental reaction mechanisms that are key to its synthesis and derivatization.

Condensation: The synthesis of the pyrimidine ring itself often involves a condensation reaction. A common method is the condensation of guanidine (B92328) with a β-keto ester like ethyl cyanoacetate (B8463686) in the presence of a base such as sodium ethoxide. nih.govsharif.edu This reaction proceeds via nucleophilic attack of the guanidine on the ester carbonyl, followed by cyclization and elimination of ethanol (B145695) and water to form the stable pyrimidine ring.

Nucleophilic Substitution: A crucial transformation of 2,6-diaminopyrimidin-4(1H)-one is its conversion to 2,4-diamino-6-chloropyrimidine. ias.ac.in This is typically achieved by treating it with phosphorus oxychloride (POCl₃). questjournals.orgnih.gov The hydroxyl group at C4 is converted into a chlorophosphate ester, a good leaving group, which is then displaced by a chloride ion. The resulting 6-chloro derivative is a key intermediate where the chlorine atom can be readily displaced by various nucleophiles (e.g., amines, alkoxides) in subsequent SNAr (Nucleophilic Aromatic Substitution) reactions. questjournals.org

Cyclization: The compound is a precursor for numerous fused heterocyclic systems, formed through cyclization reactions. These reactions often involve the initial reaction of the amino groups with a bifunctional electrophile, followed by an intramolecular cyclization. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the pyrimidine core.

Elimination: Elimination reactions are often the final step in the formation of aromatic fused systems, where a leaving group is expelled to achieve aromatization.

Derivatization Towards Fused Heterocyclic Systems

The rich reactivity of 2,6-diaminopyrimidin-4(1H)-one and its derivatives makes it an excellent starting material for the synthesis of complex, fused heterocyclic architectures with significant chemical and biological interest.

Pyrimido[4,5-d]pyrimidines represent a class of fused heterocycles synthesized from aminopyrimidine precursors. The general strategy involves reacting a 6-aminopyrimidine derivative with reagents that provide the necessary carbon and nitrogen atoms to build the second pyrimidine ring.

One common approach is a multi-component reaction. For example, the condensation of aminouracils (which are structurally related to 2,6-diaminopyrimidin-4(1H)-one), aldehydes, and other active methylene (B1212753) compounds can yield highly substituted pyrimido[4,5-d]pyrimidines. researchgate.net Another method involves a stepwise approach where the amino group of the starting pyrimidine is first acylated or reacted with a similar electrophile, followed by a cyclization step to form the fused ring system. researchgate.net

A representative reaction is the three-component condensation of an aminopyrimidine, an aldehyde, and barbituric acid or a similar compound. researchgate.net

Table 1: Examples of Pyrimido[4,5-d]pyrimidine Synthesis

| Starting Pyrimidine | Reagents | Product Type | Reference |

|---|---|---|---|

| 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | 1. Ethyl carbonochloridate (B8618190) 2. 2-(Naphthalen-1-yl)acetyl chloride 3. Hydrazine hydrate (B1144303) | Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione | researchgate.net |

| Barbituric acid | Aryl aldehydes, 2-aminopyrimidine | Dihydropyrimido[1,2-a,4,5-d]pyrimidine-dione | researchgate.net |

The construction of the pyrimido[4,5-b]quinoline skeleton often involves the condensation of an appropriately substituted aminopyrimidine with a component that can form the quinoline (B57606) ring. A prevalent method is the three-component, one-pot cyclocondensation of a 6-aminopyrimidin-4-one, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. researchgate.netresearchgate.netbldpharm.com

The reaction is typically catalyzed by an acid and proceeds via a sequence that likely involves the formation of a Knoevenagel adduct between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization and dehydration to yield the final fused system. bldpharm.com Various catalysts, including nano-magnetic particles, have been developed to facilitate this transformation under environmentally benign conditions. bldpharm.com

Table 2: Synthesis of Pyrimido[4,5-b]quinolines

| Aminopyrimidine Component | Other Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil (B104193) | Aromatic aldehydes, Dimedone | 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate | 5-Aryl-1,3-dimethyl-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinoline-2,4,6-trione | researchgate.net |

| 6-Amino-2-ethylthiopyrimidin-4(3H)-one | Aromatic aldehydes, Dimedone | γ-Fe2O3@HAp-SO3H, EtOH, 60°C | 5-Aryl-2-(ethylthio)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | |

| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Aromatic aldehydes, Dimedone | Ultrasound, Acetic acid | 5-Aryl-3,8,8-trimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | researchgate.net |

| N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Intramolecular cyclization | Microwave irradiation | Pyrimido[4,5-b]quinolines (flavin analogues) |

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a significant class of fused heterocycles. Syntheses starting from 2,6-diaminopyrimidin-4(1H)-one or its derivatives typically involve forming the five-membered pyrrole (B145914) ring onto the pyrimidine core.

A common route begins with the chlorination of 2,6-diaminopyrimidin-4(1H)-one to 2,4-diamino-6-chloropyrimidine. questjournals.org This intermediate can then be reacted with a molecule containing a two-carbon unit that can cyclize to form the pyrrole ring. For instance, reaction with chloroacetaldehyde (B151913) or a related species can lead to the formation of the pyrrolo[2,3-d]pyrimidine scaffold.

Another powerful method is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (a related N-methylated derivative), and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. Other strategies involve the Michael addition of functionalized nitroalkenes to the C5 position of the pyrimidine ring, followed by a reductive cyclization.

Table 3: Selected Synthetic Routes to Pyrrolo[2,3-d]pyrimidines

| Starting Material/Key Intermediate | Key Reagents/Steps | Product Type | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Arylglyoxals, Barbituric acid derivatives, TBAB, Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | |

| 2-Thioalkyl-6-amino-4-oxopyrimidines | Michael addition of nitroalkenes, then TiCl3-mediated cyclization | Functionalized pyrrolo[2,3-d]pyrimidines | |

| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | POCl₃, then a tertiary amine base | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| 6-Chloro-7-deazapurine | Benzocaine, then hydrazine, then halogen-substituted aldehydes | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides |

Beyond the systems described above, 2,6-diaminopyrimidin-4(1H)-one is a precursor to other fused pyrimidines. For example, it can be used to synthesize furo[2,3-d]pyrimidines. A documented reaction involves reacting 2,4-diamino-6-hydroxypyrimidine (B22253) with 1,3-dichloro-propan-2-one in dimethylformamide, which yields 5-chloromethyl-furo[2,3-d]pyrimidine-2,4-diamine. This reaction demonstrates the ability of the enol or enolate form of the pyrimidine to act as a nucleophile in a cyclization reaction.

Additionally, syntheses of pyrazino[2,3-d]pyrimidines have been developed, showcasing the versatility of aminopyrimidine precursors in constructing various fused heterocyclic systems.

Computational and Theoretical Investigations of 2,6 Diaminopyrimidin 4 1h One Hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for examining the molecular properties of 2,6-Diaminopyrimidin-4(1H)-one hydrate (B1144303). These methods allow for the detailed exploration of the molecule's electronic landscape and stability.

Electronic Structure and Stability Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Table 1: Representative NBO Analysis Data for Diaminopyrimidine Derivatives

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N -> BD(C-C) | Data not available |

| LP(1) N -> BD(C-N) | Data not available |

| LP(1) O -> BD(C-N) | Data not available |

| π(C=C) -> π(C=O) | Data not available |

| Note: Specific stabilization energies for 2,6-Diaminopyrimidin-4(1H)-one hydrate are not publicly available. This table represents the type of data obtained from NBO analysis on similar compounds. |

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of 2,6-Diaminopyrimidin-4(1H)-one hydrate. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For diaminopyrimidine derivatives, FMO analysis has been used to understand intramolecular charge transfer (ICT) properties. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Data for a Representative Diaminopyrimidine Derivative

| Parameter | Energy (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

| Note: Precise energy values for 2,6-Diaminopyrimidin-4(1H)-one hydrate require specific computational studies. This table illustrates the typical data generated. |

Prediction of Spectroscopic Parameters

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules like 2,6-Diaminopyrimidin-4(1H)-one hydrate. By calculating the energies of electronic transitions, TD-DFT can help in the interpretation of experimental UV-Vis spectra. These theoretical predictions are valuable for understanding the electronic transitions and the nature of the excited states of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For derivatives of 2,6-diaminopyrimidin-4-ol, MEP analysis has been calculated to understand their reactivity. researchgate.net The MEP surface provides a clear visual representation of the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Diaminopyrimidine Derivative

| Contact Type | Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| Note: This table illustrates the type of data obtained from Hirshfeld surface analysis. Specific percentages for 2,6-Diaminopyrimidin-4(1H)-one hydrate are not publicly available. |

Theoretical Insights into Tautomeric Preferences and Energetics

The tautomerism of pyrimidine (B1678525) derivatives is a critical aspect of their chemistry. For 2,6-Diaminopyrimidin-4(1H)-one, several tautomeric forms are possible. Theoretical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. It has been shown through crystallographic studies that in the solid state, 2,6-diaminopyrimidin-4-one exists as the 3(H)4-one tautomer. researchgate.net The molecules are reported to be approximately planar, which facilitates delocalization. researchgate.net Computational studies on analogous 4-pyrimidone systems have concluded that the 4-keto structure is generally the most stable, and this stability order is often maintained even in the presence of water molecules. chemicalbook.com Theoretical calculations of the potential energy surfaces can elucidate the pathways and activation energies required for intramolecular proton migration between different tautomeric forms. chemicalbook.com

Supramolecular Chemistry and Crystal Engineering with 2,6 Diaminopyrimidin 4 1h One Hydrate

Design and Analysis of Hydrogen Bonding Motifs

The supramolecular architecture of 2,6-Diaminopyrimidin-4(1H)-one hydrate (B1144303) is intricately governed by a network of hydrogen bonds, which arise from the multiple donor and acceptor sites on the pyrimidinone ring and the water molecule of hydration. The molecule exists as the 2,6-diaminopyrimidin-4(3H)-one tautomer in the solid state. researchgate.net The primary hydrogen bonding motifs observed involve the amino groups (N-H donors), the ring nitrogen atoms (N-H donor and N acceptor), the carbonyl group (C=O acceptor), and the water molecule, which can act as both a donor and an acceptor.

In the crystalline state, the 2,6-diaminopyrimidin-4(3H)-one molecules utilize these functional groups to form robust and predictable hydrogen-bonded patterns. A common and significant motif is the formation of dimeric structures through self-complementary hydrogen bonds. Specifically, the molecules can form ribbons characterized by R²₂(8) graph-set notation. researchgate.net This notation indicates a ring motif formed by two donor (D) and two acceptor (A) sites, involving eight atoms in the ring.

The hydrogen bonding can be further analyzed by considering the different donor-acceptor pairs. The amino groups readily form N-H···O and N-H···N hydrogen bonds. nih.gov The carbonyl oxygen is a strong hydrogen bond acceptor, interacting with the amino protons and the water molecule. The ring nitrogens also participate, with the protonated ring nitrogen acting as a donor and the unprotonated ring nitrogen as an acceptor. researchgate.net The presence of water molecules introduces additional O-H···O and O-H···N hydrogen bonds, which play a crucial role in linking the primary motifs into a more complex, three-dimensional structure. researchgate.netnih.gov

A detailed analysis of the orthorhombic polymorph of 2,6-diaminopyrimidin-4(1H)-one monohydrate reveals a planar molecular structure, with delocalization of electrons in the ring and C=O group. The molecules are connected by O-H···O, N-H···N, and N-H···O hydrogen bonds. researchgate.net

Formation of Dimeric and Polymeric Supramolecular Assemblies in the Solid State

The hydrogen bonding motifs described above are the fundamental building blocks for the formation of larger supramolecular assemblies, including dimers and multidimensional polymeric structures in the solid state.

Dimeric Assemblies: The most prominent dimeric assembly involves the formation of a centrosymmetric R²₂(8) ring motif. In this arrangement, two molecules of 2,6-diaminopyrimidin-4(3H)-one are linked by a pair of N-H···N hydrogen bonds between the amino group of one molecule and the ring nitrogen of the other. nih.gov This creates a stable, planar dimer that serves as a secondary building unit for more extended structures.

Polymeric Assemblies: These dimeric units can further self-assemble into one-, two-, or three-dimensional polymeric networks. The specific dimensionality and topology of the network are often dependent on the polymorphic form. nih.gov

One-Dimensional Chains: In the triclinic polymorph of the monohydrate, the diaminopyrimidinone molecules are connected via N-H···O and N-H···N hydrogen bonds to form infinite chains. These chains are then cross-linked by the water molecules into a three-dimensional network. nih.gov

Two-Dimensional Sheets: In the monoclinic polymorph, the diaminopyrimidinone molecules are hydrogen-bonded together to create two-dimensional networks. The water molecules then act as bridges, linking these sheets to form a three-dimensional polymeric structure. nih.gov

Three-Dimensional Networks: In the orthorhombic polymorph, the molecules form ribbons through R²₂(8) hydrogen-bonding interactions. These ribbons are further interconnected, with the aid of water molecules, to generate a complete three-dimensional network. researchgate.net

The following table summarizes the key crystallographic data for the different polymorphs of 2,6-diaminopyrimidin-4(1H)-one monohydrate, illustrating the structural diversity that leads to these varied polymeric assemblies.

| Polymorph | Crystal System | Space Group | Key Supramolecular Assembly | Reference |

| Orthorhombic | Orthorhombic | Pbca | Ribbons with R²₂(8) interactions forming a 3D network. | researchgate.net |

| Triclinic | Triclinic | P-1 | Infinite chains linked by water molecules into a 3D network. | nih.gov |

| Monoclinic | Monoclinic | P2₁/c | 2D networks linked by water molecules into a 3D structure. | nih.gov |

Influence of Hydration on Supramolecular Architectures

The presence of a water molecule in the crystal lattice of 2,6-diaminopyrimidin-4(1H)-one has a profound influence on its supramolecular architecture. Water molecules are highly effective at forming hydrogen bonds, acting as both donors and acceptors, which allows them to integrate into and modify the hydrogen-bonding network of the host molecule. rsc.orgrsc.org

In the case of 2,6-diaminopyrimidin-4(1H)-one monohydrate, the water molecules are not passive occupants of voids in the crystal lattice. Instead, they actively participate in the hydrogen-bonding scheme, often acting as a "glue" that connects different supramolecular motifs. researchgate.netnih.gov For instance, in the triclinic and monoclinic polymorphs, water molecules are essential for linking the one- and two-dimensional assemblies of the diaminopyrimidinone molecules into stable three-dimensional structures. nih.gov

The influence of hydration can be summarized as follows:

Modification of Hydrogen-Bonding Motifs: The presence of water can lead to the formation of different or more complex hydrogen-bonding rings and chains than would be observed in the anhydrous form. In some hydrated salts of related diaminopyrimidines, the water molecule can prevent the formation of common ring motifs and instead lead to the creation of expanded rings. nih.gov

Polymorphism: The ability of water to bridge molecules in various ways contributes to the existence of multiple polymorphic forms of the hydrated crystal, as seen with the orthorhombic, triclinic, and monoclinic forms of 2,6-diaminopyrimidin-4(1H)-one monohydrate. nih.gov

The role of water is therefore critical in defining the final supramolecular architecture, and its presence is a key factor in the crystal engineering of this compound.

Co-crystallization and Salt Formation Studies

While specific co-crystallization and salt formation studies involving 2,6-Diaminopyrimidin-4(1H)-one hydrate are not extensively documented in the reviewed literature, the principles of crystal engineering and the known reactivity of the diaminopyrimidine scaffold allow for a prospective analysis. acs.org The presence of multiple hydrogen bond donor and acceptor sites on the molecule makes it a prime candidate for the formation of multi-component crystals with suitable coformers. nih.gov

Co-crystals: Co-crystals are formed between the target molecule and a neutral coformer. For 2,6-Diaminopyrimidin-4(1H)-one, potential coformers would include molecules with complementary hydrogen bonding functionalities, such as carboxylic acids, amides, and other heterocycles. The goal of co-crystallization is to form robust supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds. acs.orgnih.gov For diaminopyrimidine systems, common synthons include the R²₂(8) motif formed with carboxylic acids. nih.gov

Salt Formation: Salt formation occurs when there is a proton transfer from an acidic coformer to a basic site on the target molecule. 2,6-Diaminopyrimidin-4(1H)-one has basic amino groups and a ring nitrogen that can be protonated. researchgate.net Therefore, it is expected to form salts with a variety of organic and inorganic acids. mdpi.comnih.gov

Studies on the closely related 2,4-diaminopyrimidines have shown that they readily form salts with dicarboxylic acids, leading to diverse supramolecular architectures. mdpi.com In these salts, the protonated diaminopyrimidinium cation forms strong charge-assisted hydrogen bonds with the carboxylate anion of the coformer. The specific synthons formed can vary, but often involve interactions between the protonated ring nitrogen and the amino groups with the carboxylate group. nih.govmdpi.com

The potential for co-crystal and salt formation with 2,6-Diaminopyrimidin-4(1H)-one is summarized in the table below, based on the functionalities present and analogies with related compounds.

| Type of Interaction | Potential Coformers | Expected Supramolecular Synthons | Reference (by analogy) |

| Co-crystal | Carboxylic Acids, Amides | R²₂(8) heterosynthon with carboxylic acids | nih.gov |

| Salt | Stronger Organic/Inorganic Acids | Charge-assisted N⁺-H···O⁻ hydrogen bonds | nih.govmdpi.com |

The formation of either a co-crystal or a salt is often predicted by the difference in pKa values between the target molecule and the coformer. These multicomponent crystalline forms can offer a pathway to modify the physicochemical properties of the parent compound. rsc.org

Advanced Applications and Research Potential in Chemical Science Excluding Prohibited Elements

Role as a Fundamental Building Block in Complex Molecule Synthesis (Excluding Pharmaceutical Drug Development)

2,6-Diaminopyrimidin-4(1H)-one is a foundational precursor in organic synthesis for constructing more elaborate molecular architectures. bldpharm.com Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical transformations. A primary synthetic route involves the conversion of the hydroxyl group (in its tautomeric form, 2,4-diamino-6-hydroxypyrimidine) into a chloro group, which is a more versatile leaving group for subsequent reactions. nih.gov

This transformation is typically achieved by treating the starting material with phosphorus oxychloride (POCl₃), yielding 2,4-diamino-6-chloropyrimidine in high purity and yield. nih.govgoogleapis.comgoogle.com This chlorinated intermediate is significantly more reactive and serves as a key hub for introducing further molecular diversity. nih.gov For example, the chlorine atom can be readily displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds. nih.gov This multi-step synthesis starting from 2,4-diamino-6-hydroxypyrimidine (B22253) allows for the systematic construction of a diverse library of polysubstituted pyrimidines. nih.gov

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 2,4-Diamino-6-chloropyrimidine | Activates the pyrimidine (B1678525) ring for further functionalization. nih.govgoogle.com |

Potential in Material Science for Optoelectronic or other Non-Biological Applications (e.g., Nonlinear Optical (NLO) Properties)

The pyrimidine scaffold is a subject of significant interest in material science, particularly for the development of materials with nonlinear optical (NLO) properties. rsc.orgresearchgate.netresearchgate.net Such materials are crucial for applications in optoelectronics, optical data processing, and photonic devices. rsc.org The NLO response in organic molecules often arises from a "push-pull" electronic structure, where electron-donating groups and electron-withdrawing groups are linked by a π-conjugated system. The structure of 2,6-Diaminopyrimidin-4(1H)-one, with its electron-donating amino groups and electron-withdrawing amide/carbonyl moiety, fits this general profile.

A critical factor for realizing NLO properties in bulk material is the precise arrangement of molecules in the crystal lattice. Research on 2,6-Diaminopyrimidin-4(3H)-one monohydrate has revealed its ability to form multiple polymorphs, each with a distinct and highly ordered supramolecular architecture. nih.govresearchgate.net Crystallographic studies have identified triclinic and monoclinic polymorphs where the diaminopyrimidinone molecules and water molecules are connected through extensive N-H···O and N-H···N hydrogen bonds. nih.gov These interactions guide the self-assembly of the molecules into complex three-dimensional networks. nih.gov In the triclinic form, infinite chains are created, which are then linked by water molecules, while the monoclinic form features two-dimensional networks linked into a 3D polymeric structure. nih.gov This capacity for forming highly ordered, hydrogen-bonded assemblies is a key prerequisite for developing crystalline materials with significant NLO susceptibility. rsc.orgrsc.org

| Polymorph System | Key Structural Feature | Hydrogen Bonding Interaction |

|---|---|---|

| Triclinic | Infinite chains along the orgsyn.org direction | N-H···O and N-H···N |

| Monoclinic | Two-dimensional networks parallel to the bc plane | N-H···O and N-H···N |

Use in Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is an indispensable tool in chemical science for elucidating complex reaction mechanisms. umich.edu The pyrimidine core is a relevant scaffold in this field, with research dedicated to developing novel pyrimidine-based, stable-isotope labeling reagents and new methods for nitrogen isotope exchange on the pyrimidine ring. nih.govchemrxiv.orgmdpi.com Such studies are crucial for understanding reaction pathways at a molecular level.

While direct isotopic labeling of 2,6-Diaminopyrimidin-4(1H)-one is not extensively documented in the reviewed literature, the compound is frequently used as a chemical probe for mechanistic investigations of biological pathways. It is a well-established selective inhibitor of key enzymes, and by blocking a specific enzymatic step, researchers can study the resulting downstream effects and infer the function of the pathway. For instance, it is known to inhibit GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). This inhibition allows for the study of the role of the GCH1-BH4 pathway in various processes.

| Target Enzyme | Pathway Investigated | Application of Study |

|---|---|---|

| GTP cyclohydrolase I (GCH1) | De novo pterin (B48896) synthesis | Investigating the role of BH4 synthesis in nitric oxide production. |

| Dihydrofolate reductase (DHFR) | Folate metabolism | Serving as a core structure for designing inhibitors to probe enzyme function in various organisms. nih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the field of heterocyclic chemistry is the development of environmentally benign and efficient synthetic routes. benthamdirect.com For 2,6-diaminopyrimidin-4(1H)-one hydrate (B1144303) and related pyrimidines, future research will increasingly focus on green chemistry principles to minimize waste and energy consumption. benthamdirect.combenthamdirect.com

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions are highly attractive as they allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing atom economy. acs.org A significant challenge is achieving high regioselectivity, particularly for unsymmetrically substituted pyrimidines. acs.org Future work will likely involve the design of novel catalysts that can control the selective formation of C-C and C-N bonds. acs.org

Advanced Catalysis: The use of novel catalysts, such as iridium-pincer complexes, has shown promise in the sustainable synthesis of pyrimidines from simple alcohols. acs.org Research will continue to explore a wider range of metal-based and organocatalysts to improve yields and selectivity under milder reaction conditions. mdpi.com The development of reusable catalysts is also a critical goal.

Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-induced synthesis have demonstrated the potential to accelerate reaction rates and improve product yields compared to conventional heating methods. benthamdirect.com Further exploration of these and other green techniques, like ball milling and photocatalysis, will be essential for creating more sustainable synthetic protocols for pyrimidine (B1678525) derivatives. benthamdirect.com

| Synthetic Approach | Key Advantages | Future Research Challenges | Relevant Compounds |

| Multicomponent Reactions | High atom economy, reduced waste, combinatorial library synthesis. acs.org | Achieving high regioselectivity, expanding substrate scope. acs.orgacs.org | Substituted Pyrimidines |

| Iridium-Catalyzed Synthesis | Use of sustainable starting materials (alcohols), high efficiency. acs.org | Catalyst cost and recovery, broadening the range of compatible functional groups. | Alkyl/Aryl-Substituted Pyrimidines |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, high selectivity. benthamdirect.commdpi.com | Scale-up limitations, understanding specific microwave effects on reaction pathways. | Fused Pyrimidines |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. nih.govmdpi.com | Ensuring reactant miscibility and efficient heat transfer. | 2-Aminopyrimidine derivatives mdpi.comnih.gov |

Deeper Understanding of Complex Reaction Pathways and Selectivity

While various methods exist for synthesizing the pyrimidine core, a comprehensive understanding of the underlying reaction mechanisms remains a significant challenge. umich.edu The de novo synthesis of pyrimidines, for instance, involves a multi-step enzymatic pathway that builds the ring from simple precursors. nih.govmicrobenotes.com In chemical synthesis, achieving desired substitution patterns without cumbersome protection and deprotection steps is a persistent hurdle. acs.org

Future research will need to address:

Mechanistic Studies: Detailed kinetic and in-situ spectroscopic studies are required to elucidate the intermediates and transition states of pyrimidine-forming reactions. This knowledge is crucial for optimizing reaction conditions and rationally designing catalysts to control selectivity.

Functional Group Compatibility: The development of synthetic methods that tolerate a wide range of functional groups is essential for creating diverse libraries of 2,6-diaminopyrimidin-4(1H)-one derivatives for various applications. acs.org This is particularly challenging when dealing with sensitive functionalities that may not be compatible with harsh reaction conditions.

Exploration of New Supramolecular Designs and Functional Materials

The ability of 2,6-diaminopyrimidin-4(1H)-one to form multiple hydrogen bonds, similar to guanine, makes it an exceptional building block for supramolecular chemistry. rsc.orgpsu.edu Guanine and its analogs are known to self-assemble into higher-order structures like G-quartets, which can stack to form G-quadruplexes, ribbons, and hydrogels. researchgate.netrsc.orgresearchgate.net This capacity for self-assembly opens avenues for the design of novel functional materials.

Future directions in this area include:

Programmed Self-Assembly: A significant challenge is to precisely control the self-assembly process to create specific, pre-designed supramolecular architectures. psu.edu By modifying the structure of the pyrimidine unit, researchers aim to tune the hydrogen bonding and π-π stacking interactions to direct the formation of desired nanostructures.

Stimuli-Responsive Materials: An exciting area of research is the development of "smart" materials based on pyrimidine derivatives that can respond to external stimuli such as pH, temperature, or light. researchgate.net This could lead to applications in areas like controlled drug delivery and sensing.

Functional Supramolecular Polymers: The self-assembly of pyrimidine-based monomers can lead to the formation of supramolecular polymers. rsc.org Research into ureido-pyrimidinone (UPy) systems, which form strong, reversible quadruple hydrogen bonds, highlights the potential for creating materials with unique mechanical and thermal properties. researchgate.netrsc.org Exploring how the specific structure of 2,6-diaminopyrimidin-4(1H)-one hydrate contributes to such polymers is a promising research avenue.

| Supramolecular Assembly | Key Interactions | Potential Applications | Related Analogs |

| G-Quartet-like Structures | Hoogsteen-type hydrogen bonding, π-π stacking, ion-coordination. psu.eduresearchgate.net | Ion channels, hydrogels, liquid crystals. researchgate.net | Guanosine, Isoguanosine researchgate.net |

| Hydrogen-Bonded Ribbons | Watson-Crick-like hydrogen bonding. psu.edursc.org | Nanowires, molecular scaffolds. researchgate.net | Guanine derivatives researchgate.net |

| Supramolecular Polymers | Reversible non-covalent bonds (e.g., quadruple H-bonds). rsc.orgrsc.org | Self-healing materials, responsive coatings. | Ureido-pyrimidinone (UPy) rsc.org |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For 2,6-diaminopyrimidin-4(1H)-one hydrate, computational modeling offers a pathway to overcome experimental challenges and accelerate discovery.

Key challenges and opportunities include: